molecular formula C7H11ClF3N3 B2798869 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride CAS No. 1379163-39-9

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride

Cat. No.: B2798869
CAS No.: 1379163-39-9
M. Wt: 229.63
InChI Key: HHOWFUKZDWDRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the properties of the molecules it’s attached to .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like the Mizoroki–Heck cross-coupling reaction . This involves a palladium-catalyzed reaction between an aryl halide and an alkene .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the presence of a trifluoromethyl group can increase the compound’s lipophilicity, which can affect its behavior in biological systems .

Scientific Research Applications

Generation of Structurally Diverse Libraries

  • Research Context : The use of similar compounds in generating diverse chemical libraries for potential applications in drug discovery and other fields.
  • Study Details : One study demonstrated that 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar in structure, was utilized to produce a variety of compounds through alkylation and ring closure reactions, showcasing its versatility in synthesizing structurally diverse compounds (Roman, 2013).

Synthesis of Antibacterial Agents

  • Research Context : Developing novel antibacterial compounds using chemical derivatives.
  • Study Details : A series of new derivatives were synthesized using a compound structurally similar to 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride, which demonstrated potential antibacterial activity (Prasad, 2021).

Modification of Polymers for Medical Applications

  • Research Context : Enhancing the properties of polymers for use in medical applications.
  • Study Details : Research showed that radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including compounds structurally similar to the target chemical, to enhance their thermal stability and antibacterial/antifungal properties (Aly & El-Mohdy, 2015).

Synthesis of Flexible Ligands for Chemical Applications

  • Research Context : Creation of flexible ligands for potential use in chemical reactions and material science.
  • Study Details : A study involved the synthesis of flexible ligands using a process that involved reactions similar to those of this compound (Potapov et al., 2007).

Synthesis of Antimycobacterial Agents

  • Research Context : Development of new antimycobacterial agents for treating bacterial infections.
  • Study Details : Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from a compound similar to the target chemical were synthesized and showed promising antimycobacterial activity (Emmadi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a trifluoromethyl group have been used in drugs and exhibit various pharmacological activities .

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-5(2-1-3-11)4-12-13-6;/h4H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWFUKZDWDRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.